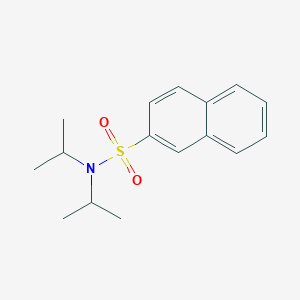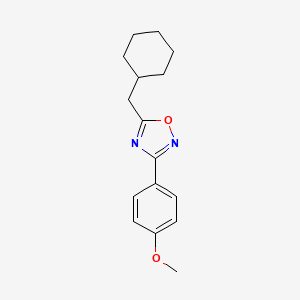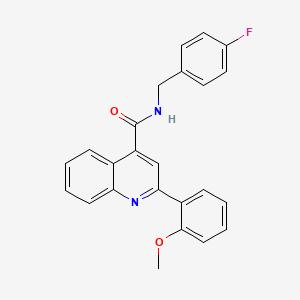![molecular formula C22H25N3O B5863528 N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5863528.png)
N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide, also known as BMVC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BMVC is a benzimidazole derivative that has been synthesized using various methods and has been shown to have promising effects on biological systems.
Applications De Recherche Scientifique
N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor effects. This compound has also been studied for its potential use as an anti-oxidant and anti-diabetic agent. In addition, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to reduce the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation. This compound has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has also been shown to reduce the levels of glucose and insulin in diabetic rats and to improve insulin sensitivity. In addition, this compound has been shown to improve cognitive function and to reduce the damage caused by oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, one limitation of this compound is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo may provide valuable information for the development of potential clinical applications of this compound.
Méthodes De Synthèse
N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide has been synthesized using various methods, including the condensation reaction between 2-methylbenzimidazole and cyclohexanecarboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction between 2-methylbenzimidazole and cyclohexanecarboxylic acid chloride in the presence of triethylamine, followed by the reduction of the intermediate with lithium aluminum hydride.
Propriétés
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-16-9-5-6-12-18(16)15-25-20-14-8-7-13-19(20)23-22(25)24-21(26)17-10-3-2-4-11-17/h5-9,12-14,17H,2-4,10-11,15H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFFWXQMDAZBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethylphenoxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5863446.png)

![N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863478.png)


![N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine](/img/structure/B5863489.png)
![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5863496.png)
![2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5863499.png)
![3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5863520.png)




![N-(3-bromo-4-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5863549.png)